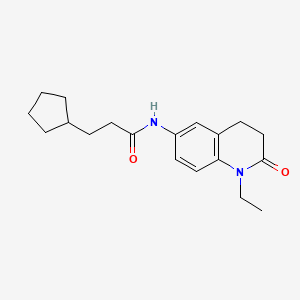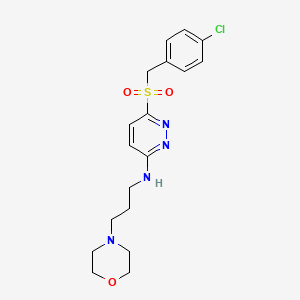![molecular formula C22H24N4O B11268117 N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11268117.png)
N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide is a complex organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring
Métodos De Preparación
The synthesis of N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Análisis De Reacciones Químicas
N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential antioxidant and antibacterial activities . In medicine, it is explored for its potential therapeutic effects, including anti-tumor, anti-inflammatory, and analgesic properties . Additionally, this compound has industrial applications in the production of plastics, rubber, and paper .
Mecanismo De Acción
The mechanism of action of N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in oxidative stress, leading to its antioxidant effects. Similarly, its antibacterial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparación Con Compuestos Similares
N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide can be compared with other similar compounds, such as other benzanilides and pyridazine derivatives These compounds share structural similarities but may differ in their specific functional groups and substituents For example, other benzanilides may have different alkyl or aryl groups attached to the anilide moiety, leading to variations in their chemical reactivity and biological activities
Propiedades
Fórmula molecular |
C22H24N4O |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide |
InChI |
InChI=1S/C22H24N4O/c1-2-3-7-15-23-22(27)18-11-8-12-19(16-18)24-21-14-13-20(25-26-21)17-9-5-4-6-10-17/h4-6,8-14,16H,2-3,7,15H2,1H3,(H,23,27)(H,24,26) |
Clave InChI |
SPBOLYLYTKTZON-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(=O)C1=CC(=CC=C1)NC2=NN=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11268037.png)
![N-benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11268038.png)
![N-(2,4-Dimethylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11268040.png)
![N-(2,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B11268042.png)

![N-(1-methyl-3-phenylpropyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-ylpiperidine-4-carboxamide](/img/structure/B11268051.png)
![2-(benzylsulfanyl)-7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11268052.png)
![N-(3-Chloro-4-methoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11268060.png)
![2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11268078.png)
![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11268086.png)
![2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B11268092.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B11268096.png)
![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11268116.png)
